TCO-PEG1-Biotin
Description
Evolution of Bioconjugation Strategies in Chemical Biology Research
Early bioconjugation methods often relied on reactions with naturally occurring functional groups on biomolecules, such as lysine (B10760008) amines or cysteine thiols. While useful, these methods can suffer from a lack of specificity, leading to heterogeneous products and potential disruption of biomolecule function due to the abundance of these residues. The evolution of the field has been driven by the need for more selective and efficient reactions that can be performed under mild, physiological conditions.
Principles and Advancements in Bioorthogonal Click Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. jocpr.comrsc.orgnih.gov These reactions typically involve abiotic functional groups that are inert to the complex chemical environment of a cell or organism. nih.gov The concept of "click chemistry," introduced by K. Barry Sharpless and colleagues, emphasizes reactions that are modular, high-yielding, fast, and simple to perform, ideally under mild conditions. wikipedia.org Bioorthogonal click chemistry combines these principles, providing powerful tools for selective labeling and modification of biomolecules in situ. jocpr.comrsc.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Bioorthogonal Tool
One of the most significant advancements in bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC). nobelprize.orgnih.govpcbiochemres.com Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient click reaction but utilizes a cytotoxic copper catalyst, SPAAC proceeds without the need for a metal catalyst. rsc.orgnobelprize.orgwikipedia.org This copper-free variant relies on the inherent strain energy of a cyclic alkyne, such as cyclooctyne (B158145) derivatives, to facilitate the reaction with an azide (B81097). nobelprize.orgwikipedia.org The release of ring strain upon cycloaddition drives the reaction forward, forming a stable triazole product under mild, biocompatible conditions. nobelprize.org SPAAC has proven effective for labeling biomolecules in cultured cells and even in living organisms. nobelprize.orgwikipedia.org
The Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Design
Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their unique properties. broadpharm.comcreative-biolabs.comaxispharm.comchempep.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units, making it highly soluble in aqueous environments. broadpharm.comchempep.comnih.gov PEG linkers enhance the solubility and stability of conjugated molecules and can reduce non-specific binding and immunogenicity. broadpharm.comcreative-biolabs.comaxispharm.comchempep.com The flexible and hydrophilic nature of PEG chains provides a spacer that can minimize steric hindrance between the conjugated entities and improve the pharmacokinetic properties of bioconjugates. broadpharm.comcreative-biolabs.comaxispharm.comchempep.com Monodispersed PEG linkers, with a defined number of PEG units and precise molecular weight, allow for greater control and reproducibility in bioconjugation strategies. broadpharm.com
Biotin-Streptavidin/Avidin (B1170675) System: A High-Affinity Interaction for Research Applications
The interaction between biotin (B1667282) (also known as vitamin B7) and streptavidin or avidin is one of the strongest known non-covalent interactions in nature, characterized by extremely high affinity (dissociation constants in the picomolar to femtomolar range). encyclopedia.pubsouthernbiotech.comnih.govthermofisher.com Biotin is a small molecule (molecular weight ~244 Da) that can be conjugated to various biomolecules without significantly altering their function. encyclopedia.pubsouthernbiotech.comnih.gov Avidin, a protein found in egg whites, and streptavidin, isolated from the bacterium Streptomyces avidinii, are tetrameric proteins, each subunit capable of binding one molecule of biotin. southernbiotech.comthermofisher.comcenmed.comrockland.com This high-affinity interaction is widely exploited in numerous research applications, including detection, isolation, and immobilization of biomolecules in techniques such as Western blot, ELISA, flow cytometry, and affinity purification. encyclopedia.pubsouthernbiotech.comnih.govthermofisher.comrockland.com Streptavidin is often preferred over avidin in some applications due to its near-neutral isoelectric point and lack of glycosylation, which can reduce non-specific binding. southernbiotech.comrockland.com
Strategic Design and Rationale of TCO-PEG1-Biotin as a Bifunctional Probe
This compound is designed as a bifunctional probe that integrates a bioorthogonal handle (TCO), a flexible linker (PEG1), and a high-affinity tag (Biotin). The trans-cyclooctene (B1233481) (TCO) moiety serves as a highly reactive dienophile for rapid and specific reaction with tetrazine-functionalized molecules via an inverse electron-demand Diels-Alder reaction, another widely used bioorthogonal click chemistry method. While the prompt specifically mentions SPAAC, TCO is typically paired with tetrazines for bioorthogonal chemistry. However, the principle of using a strained ring system for catalyst-free reactions is similar to SPAAC, which uses strained alkynes. The PEG1 linker, a short polyethylene glycol chain, provides flexibility and water solubility, minimizing potential steric hindrance between the TCO group and the biotin tag and improving the probe's behavior in aqueous biological environments. broadpharm.comaxispharm.comchempep.com The biotin moiety provides a handle for high-affinity capture or detection using streptavidin or avidin conjugates. encyclopedia.pubsouthernbiotech.comnih.govthermofisher.com
The strategic rationale behind this compound lies in its ability to enable two-step labeling or capture strategies. First, the TCO group can be used to covalently attach the probe to a biomolecule or structure that has been pre-functionalized with a compatible bioorthogonal handle (e.g., a tetrazine). This bioorthogonal reaction occurs under mild conditions, preserving the integrity and function of the biological system. Second, the high-affinity biotin tag on the now-labeled biomolecule allows for efficient isolation, immobilization, or detection using readily available streptavidin or avidin conjugates (e.g., streptavidin-coated beads for pull-down or streptavidin-fluorophores for imaging). This combination of bioorthogonal reactivity and high-affinity tagging makes this compound a versatile tool for various applications in chemical biology, including imaging, proteomics, and targeted drug delivery.
Structure
3D Structure
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5S/c28-20(11-7-6-10-19-21-18(16-33-19)26-22(29)27-21)24-12-14-31-15-13-25-23(30)32-17-8-4-2-1-3-5-9-17/h1-2,17-19,21H,3-16H2,(H,24,28)(H,25,30)(H2,26,27,29)/b2-1+/t17?,18-,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHNHSXKRNWNAL-OZJFYWPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for Tco Peg1 Biotin
Retrosynthetic Analysis of TCO-PEG1-Biotin Scaffolds
A retrosynthetic analysis of this compound typically involves disconnecting the molecule into its key building blocks: the TCO unit, the PEG1 linker, and the biotin (B1667282) group. The disconnections are planned based on known and reliable chemical reactions that can be performed in the forward synthetic direction.
The most straightforward disconnections would likely involve breaking the bonds connecting the PEG1 linker to both the TCO and biotin moieties. Given the common availability of PEG linkers with various terminal functionalities, a retrosynthetic step might involve a PEG1 unit functionalized at one end to react with a TCO precursor and at the other end to react with a biotinylating agent.
For example, one possible retrosynthetic pathway could involve disconnecting the amide bond between the PEG linker and biotin, suggesting a PEGylated amine or hydroxyl reacting with an activated biotin derivative. Simultaneously, the bond between the TCO and the PEG linker would be disconnected, implying a TCO precursor with a reactive handle suitable for coupling with the other terminus of the PEG linker. The specific functional groups on the PEG linker and the TCO and biotin precursors would be chosen based on compatible and efficient coupling chemistries.
Synthesis of trans-Cyclooctene (B1233481) (TCO) Precursors for Bioconjugation
Trans-cyclooctenes (TCOs) are strained cyclic alkenes known for their exceptionally fast reaction rates with tetrazines in the IEDDA click reaction. tcichemicals.comnih.gov The synthesis of TCO precursors suitable for bioconjugation often involves introducing a functional group that allows for subsequent attachment to a linker molecule.
A general method for synthesizing trans-cyclooctenes involves the photoisomerization of cis-cyclooctene derivatives. nih.govnih.gov This process typically requires a photosensitizer and can yield both cis and trans isomers, necessitating separation to obtain the desired trans product. nih.gov Functionalized TCO precursors, such as trans-cycloocten-5-ol (TCO-5-OH), are frequently used, although their synthesis via photoisomerization can result in diastereomeric mixtures (axial and equatorial isomers) that may require challenging separation. nih.govnih.gov
Alternative, more stereoselective methods for TCO synthesis have been developed to address the limitations of photoisomerization, particularly concerning diastereomeric control and yield. nih.govchemrxiv.org
Methodologies for Stereoselective TCO Synthesis
Achieving stereoselectivity in TCO synthesis is crucial for obtaining pure, well-defined precursors. Several methodologies have been explored to control the stereochemistry of the trans double bond and any additional chiral centers introduced with functional groups.
One approach involves the use of stereocontrolled reactions to build the cyclooctene (B146475) ring with the desired trans configuration. For instance, some methods utilize ring-closing metathesis or other cyclization strategies on appropriately designed acyclic or smaller cyclic precursors.
Another strategy focuses on the stereoselective introduction of functional groups onto a pre-formed cyclooctene ring. For example, a stereoselective approach towards allylic hydroxyl-containing trans-cyclooctenes has been reported using iodolactonization and elimination reactions. chemrxiv.orgresearchgate.net This method involves converting an olefin to an iodolactone, forming a bicyclic ring system, which can then be manipulated to yield the desired functionalized TCO diastereomer. chemrxiv.org
More recent advancements aim for general and diastereoselective syntheses. One method describes the diastereoselective synthesis of TCOs through stereocontrolled additions of nucleophiles to trans-cyclooct-4-enone, providing access to functionalized TCOs with favorable properties. nih.gov
Research continues to develop more efficient and stereoselective routes to diverse functionalized TCOs to improve their accessibility and expand their applications in bioconjugation. nih.govchemrxiv.orgchemrxiv.orgnih.govnih.gov
Synthesis of PEG-Based Linkers with Terminal Functionalities
Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in bioconjugation due to their water solubility, biocompatibility, and flexibility. chempep.comsigmaaldrich.comaxispharm.com For the synthesis of this compound, a PEG linker with a single ethylene glycol unit (PEG1) is required, functionalized at both ends to allow coupling to the TCO and biotin moieties.
PEG linkers are typically synthesized through the ring-opening polymerization of ethylene oxide. sigmaaldrich.com This process can yield PEGs with a range of molecular weights and distributions (polydispersity). sigmaaldrich.com To be used as linkers in probe synthesis, PEGs are functionalized at their termini with various reactive groups such as amines, carboxyls, maleimides, or N-hydroxysuccinimide (NHS) esters. sigmaaldrich.comaxispharm.com For this compound, the PEG1 linker would need two distinct functional groups, making it a heterobifunctional linker. axispharm.com
Strategies for Monodisperse PEGylation in Probe Synthesis
While traditional PEG synthesis often results in polydisperse products, the synthesis of well-defined probes like this compound often benefits from using monodisperse PEG linkers. Monodisperse PEGs (M-PEGs), also known as discrete PEGs (dPEG® reagents), have a single, specific molecular weight, which ensures greater homogeneity and reproducibility in the final conjugate. sigmaaldrich.comresearchgate.net
Strategies for synthesizing monodisperse PEG linkers typically involve controlled, step-wise synthesis rather than polymerization. researchgate.netresearchgate.net These methods allow for precise control over the number of ethylene glycol units and the introduction of specific functional groups at each terminus. Iterative synthesis approaches, sometimes utilizing protecting groups and coupling reactions, are employed to build the PEG chain one or a few units at a time. researchgate.net
For a short linker like PEG1, the synthesis of a monodisperse linker with desired heterobifunctional groups is more readily achievable compared to longer PEG chains. The specific strategy would depend on the chosen coupling chemistries for attaching the TCO and biotin units. For instance, a simple PEG1 molecule (ethylene glycol) could be selectively functionalized at each hydroxyl group to introduce the required reactive handles.
Biotinylating Agent Preparation and Coupling Methodologies
Biotin, also known as Vitamin H, is a small molecule that binds with high affinity to avidin (B1170675) and streptavidin. nih.gov To incorporate biotin into the TCO-PEG1 linker, a biotinylating agent with a reactive group capable of forming a stable covalent bond with the PEG linker is required.
Various biotinylating reagents are commercially available, featuring different reactive groups that target specific functional groups on the molecule to be biotinylated. nih.govgbiosciences.comthermofisher.com Common reactive groups on biotinylation reagents include NHS esters, sulfosuccinimidyl esters (sulfo-NHS esters), maleimides, iodoacetyl groups, and hydrazides. nih.govgbiosciences.comthermofisher.com
For coupling to a PEG linker, particularly one synthesized with specific terminal functionalities, the choice of biotinylating agent depends on the reactive group present on the PEG. If the PEG linker has a terminal amine, activated esters like NHS esters or sulfo-NHS esters are frequently used to form a stable amide bond. gbiosciences.comthermofisher.comgoogle.com If the PEG linker has a thiol group, maleimide (B117702) or iodoacetyl functionalized biotin can be used. gbiosciences.com
The coupling reaction conditions, such as pH and buffer composition, are critical for efficient biotinylation and depend on the specific reactive groups involved. gbiosciences.com Avoiding buffers containing competing nucleophiles, such as Tris or glycine (B1666218) when using amine-reactive biotinylating agents, is important. gbiosciences.com
Convergent and Linear Synthetic Routes to this compound
The synthesis of this compound can be approached through either linear or convergent synthetic routes.
A linear synthesis would involve sequentially coupling the three components. For example, one could first synthesize a TCO-PEG1 intermediate and then attach the biotin moiety in a subsequent step. Alternatively, a PEG1-Biotin intermediate could be formed first, followed by coupling to the TCO unit. The order of coupling would be dictated by the compatibility of the functional groups and the efficiency of the reactions at each step.
The choice between a linear and convergent route depends on factors such as the availability of precursors, the efficiency and selectivity of the coupling reactions, ease of purification of intermediates, and the desired scale of synthesis. For a relatively simple structure like this compound, a linear approach might be straightforward, while for more complex conjugates with longer PEG chains or additional functionalities, a convergent strategy could be more efficient.
Optimization of Coupling Reactions for High Efficiency
The synthesis of this compound would typically involve coupling reactions to link the TCO moiety, the PEG1 unit, and the biotin group. The specific synthetic route and the nature of the functional groups on the precursors would dictate the type of coupling reactions employed. Common strategies for forming amide or ester linkages, often used in synthesizing bioconjugates and PEGylated molecules, might be involved.
Optimizing coupling reactions for high efficiency generally involves factors such as:
Stoichiometry of Reactants: Determining the optimal molar ratio of the reactants to drive the reaction to completion and minimize side products.
Reaction Conditions: Controlling parameters like temperature, reaction time, solvent, and concentration to favor the desired product formation.
Coupling Reagents: Selection of appropriate activating agents or catalysts depending on the functional groups being coupled (e.g., carbodiimides, activated esters, phosphonium (B103445) or aminium reagents for amide bond formation).
Leaving Groups: The nature of the leaving group can significantly impact reaction kinetics and efficiency.
Minimizing Side Reactions: Strategies to suppress undesired reactions, such as hydrolysis, polymerization, or epimerization, which can reduce yield and purity.
While general principles for optimizing coupling reactions in organic synthesis and bioconjugation are well-documented, specific detailed research findings or data tables on the optimization of the particular coupling reactions used to synthesize this compound were not found in the provided search results.
Advanced Purification and Isolation Techniques for this compound
Following synthesis, the purification and isolation of this compound are crucial to obtain a product of sufficient purity for downstream applications. Given the compound's structure, which includes a hydrophobic cyclooctene, a hydrophilic PEG linker, and a biotin group, a combination of purification techniques may be necessary.
Advanced purification and isolation techniques commonly employed for synthetic organic molecules and bioconjugates include:
Chromatography:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for purifying synthetic peptides, nucleotides, and small molecules. The PEG linker can influence the retention time compared to non-PEGylated compounds.
Size Exclusion Chromatography (SEC): Useful for separating molecules based on size, which can be relevant if polymeric impurities or aggregates are present.
Affinity Chromatography: While biotin's high affinity for streptavidin/avidin is primarily exploited for purifying or immobilizing biomolecules conjugated to biotin sigmaaldrich.comnih.govnih.govnih.gov, it could potentially be used in the purification of the small molecule this compound itself, although this is less common than using it for larger biotinylated species.
Crystallization: If the compound can be crystallized, this can be a highly effective purification method.
Extraction: Liquid-liquid extraction can be used to separate the product from reaction byproducts based on differential solubility.
Solid-Phase Extraction (SPE): A rapid method for purification and sample clean-up.
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required purity level. While commercial sources typically report a purity of ≥95% for TCO-PEG-Biotin derivatives axispharm.combroadpharm.comaxispharm.com, specific advanced purification protocols or detailed research findings for the isolation of this compound were not available within the scope of the provided search results. Research on the purification of biotinylated proteins often utilizes streptavidin-linked beads sigmaaldrich.comnih.govnih.govnih.gov, which highlights the strong interaction provided by the biotin moiety.
This compound is a valuable heterobifunctional crosslinker widely utilized in bioorthogonal chemistry and bioconjugation strategies. It incorporates two distinct functionalities: a trans-cyclooctene (TCO) moiety for rapid click chemistry reactions and a biotin group for high-affinity binding to avidin or streptavidin. The PEG1 spacer, a short polyethylene glycol chain, enhances the compound's water solubility and provides flexibility, minimizing steric hindrance between the two reactive ends and their conjugated partners.
Mechanistic Understanding of Tco Peg1 Biotin S Reactivity in Bioorthogonal Systems
Detailed Reaction Mechanism of TCO-PEG1-Biotin in SPAAC with Azide (B81097) Counterparts
While TCO is most commonly associated with the exceptionally fast IEDDA reaction with tetrazines, it can also participate in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides, although typically at slower rates compared to TCO-tetrazine reactions biomers.netmedchemexpress.com. The SPAAC reaction between a strained cyclooctyne (B158145), such as TCO, and an azide is a [3+2] cycloaddition that proceeds without the need for a cytotoxic copper catalyst, making it suitable for biological applications nih.govnih.gov.
The mechanism involves a concerted cycloaddition where the strained alkyne (TCO) reacts with the azide to form a stable 1,2,3-triazole ring. The inherent ring strain in the cyclooctene (B146475) ring of TCO provides the driving force for this reaction, lowering the activation energy compared to unstrained alkynes nih.govnih.gov.
Electronic and Steric Factors Influencing SPAAC Kinetics
The kinetics of SPAAC reactions involving cyclooctynes are influenced by both electronic and steric factors. The ring strain within the cyclooctene is a primary driver, enhancing reactivity. However, the specific substituents on the cyclooctyne ring can impact the reaction rate. Electron-withdrawing groups can increase the rate of reaction with electron-rich azides, while steric hindrance around the reactive alkyne can impede the approach of the azide, slowing down the reaction researchgate.netresearchgate.net. The PEG1 spacer in this compound helps to mitigate steric issues by providing a flexible linkage between the TCO group and the rest of the molecule, allowing for more efficient interaction with the azide counterpart.
Investigation of Reaction Selectivity and Bioorthogonality
A key advantage of the SPAAC reaction is its bioorthogonality, meaning it proceeds efficiently and selectively within complex biological systems without significant interference from native biomolecules nih.govnih.gov. Azides and strained cyclooctynes are generally absent in biological systems, making their reaction highly specific. While SPAAC is bioorthogonal, the TCO-tetrazine IEDDA reaction is significantly faster and often preferred for applications requiring rapid kinetics biomers.netmedchemexpress.com. This compound's TCO moiety exhibits high selectivity for appropriate azide or tetrazine reaction partners over the abundant functional groups found in biological samples conju-probe.com.
Principles of Biotin-Avidin/Streptavidin Interaction Dynamics
The interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is renowned for its exceptionally high affinity and specificity, often cited as one of the strongest non-covalent biological interactions (dissociation constant KD ~ 10-15 M) biorxiv.orgplos.orgresearchgate.net. This strong binding is exploited in numerous biochemical and molecular biology applications, including detection, immobilization, and purification strategies.
Thermodynamics and Kinetics of Biotin Binding in this compound Contexts
The binding of biotin to avidin or streptavidin is characterized by favorable thermodynamics, driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions within the binding pocket of the protein biorxiv.orgnih.gov. Studies on the thermodynamics of biotin binding to avidin have shown the reaction to be exothermic, with a significant negative enthalpy change (ΔH being -20.3 kcal/mole for avidin and -23 kcal/mole for streptavidin). The entropy change for the reaction is reported to be near zero, suggesting that the entropy increase from hydrophobic interactions is balanced by a decrease in entropy due to the formation of buried hydrogen bonds nih.gov.
While the equilibrium dissociation constant (KD) is extremely low, indicating very tight binding, the association kinetics (kon) are not diffusion-limited and are slower than theoretically expected (105 to 107 M-1s-1 compared to ~109 M-1s-1) biorxiv.orgplos.orgresearchgate.net. The binding process involves a single transition state for non-immobilized reactants biorxiv.orgplos.org. The PEG1 linker in this compound is designed to minimize steric hindrance, potentially facilitating the access of the biotin moiety to the binding site of avidin or streptavidin, although the intrinsic kinetics of the biotin-protein interaction remain the dominant factor.
Table 1: Thermodynamic Parameters for Biotin Binding to Avidin and Streptavidin
| Protein | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) (at 25°C) | KD (M) |
| Avidin | -20.3 nih.gov | ~0 nih.gov | -20.3 (calculated) | ~10-15 biorxiv.orgplos.org |
| Streptavidin | -23 nih.gov | ~0 nih.gov | -23 (calculated) | ~10-15 biorxiv.orgplos.org |
Note: ΔG is calculated using the formula ΔG = ΔH - TΔS, assuming T = 298.15 K (25°C) and ΔS = 0 cal/mol·K based on reference nih.gov. KD values are approximate and represent the high affinity of the interaction.
Interplay of TCO and Biotin Functionalities in Sequential or Simultaneous Labeling Strategies
This compound's heterobifunctional nature allows for versatile labeling strategies. The distinct reactivity of the TCO group (via click chemistry) and the high affinity of the biotin group (for avidin/streptavidin) can be utilized in both sequential and simultaneous labeling approaches.
In sequential labeling, one functionality is reacted first, followed by the reaction of the second functionality. For example, this compound can be used to first label a tetrazine-modified biomolecule via the fast TCO-tetrazine reaction. Subsequently, the biotin tag on the newly formed conjugate can be captured or detected using avidin or streptavidin conjugates (e.g., fluorescently labeled streptavidin). Alternatively, a biotinylated molecule could be first immobilized on an avidin/streptavidin-coated surface, and then the TCO moiety of this compound could be reacted with a tetrazine-modified target.
Simultaneous labeling involves reacting both the TCO and biotin functionalities concurrently with their respective partners in a single step. This requires careful optimization of reaction conditions to ensure efficient and specific labeling by both ends of the this compound molecule nih.gov. For instance, this compound could be used in a system containing both a tetrazine-modified target and an avidin/streptavidin-coated surface, allowing for simultaneous conjugation and immobilization or detection. The bioorthogonal nature of the TCO reaction and the specific protein-binding of biotin enable this multiplexing capability nih.gov.
Computational Modeling and Theoretical Studies of this compound Reactivity
Computational modeling and theoretical studies can provide valuable insights into the reactivity of molecules like this compound, particularly concerning the SPAAC reaction mechanism and the electronic and steric factors influencing it researchgate.netgd.gov.cn. Density Functional Theory (DFT) calculations, for example, can be used to study the transition states and energy barriers of the cycloaddition reaction between strained cyclooctynes and azides, helping to elucidate the reaction pathway and predict reaction rates researchgate.net.
While specific computational studies focusing solely on this compound's SPAAC reactivity were not extensively found in the search results, theoretical studies on the SPAAC reaction in general, involving various strained cyclooctynes and azides, provide a framework for understanding the principles governing the reactivity of the TCO moiety in this compound researchgate.netrsc.org. These studies can help to understand the impact of the cyclooctene ring strain, the electronic properties of the reacting partners, and the influence of steric bulk on the reaction kinetics and selectivity.
Computational approaches can also be applied to study the biotin-avidin/streptavidin interaction, exploring the binding pocket, key residues involved in binding, and the forces contributing to the high affinity gd.gov.cn. Such studies, although perhaps not specifically on this compound, contribute to the fundamental understanding of the biotin-protein interaction dynamics relevant to the compound's function.
Advanced Research Applications of Tco Peg1 Biotin in Chemical Biology and Materials Science
Protein and Biomolecule Labeling for Functional Studies
The ability to precisely label proteins and other biomolecules is crucial for understanding their function, interactions, and localization within biological systems. TCO-PEG1-Biotin serves as a powerful tool for such studies, leveraging the speed and specificity of click chemistry.
Site-Specific Protein Tagging via this compound Click Chemistry
Site-specific protein tagging allows for the modification of a protein at a defined location, minimizing disruption to its native structure and function. This compound enables this through its TCO moiety, which can rapidly and selectively react with a complementary tetrazine-modified biomolecule or a genetically encoded tetrazine-amino acid within a protein axispharm.comconju-probe.combiotium.com. This bioorthogonal reaction occurs efficiently under mild buffer conditions without the need for catalysts like copper, which can be toxic to cells and interfere with protein function conju-probe.combiotium.com.
This approach is particularly valuable for labeling proteins in live cells or in vivo where maintaining biological activity is paramount. By genetically incorporating a tetrazine-reactive amino acid into a protein of interest or conjugating a tetrazine to another molecule that interacts with the target protein, this compound can be used to attach the biotin (B1667282) tag specifically to the protein at the desired site. The subsequent high-affinity binding of the biotin tag to streptavidin or avidin (B1170675) allows for downstream applications such as purification, detection, or immobilization.
Applications in Proteomic Profiling and Enrichment Methodologies
Proteomic profiling aims to identify and quantify the entire set of proteins in a biological sample. Biotinylation, followed by streptavidin-based enrichment, is a common strategy in proteomics to isolate specific subsets of proteins. This compound, in conjunction with a tetrazine-functionalized probe or bait molecule, can be used to specifically label proteins of interest or proteins in a particular cellular location or complex uni-muenchen.denih.govnih.govresearchgate.net.
For instance, proximity labeling techniques utilize enzymes like APEX2 or TurboID fused to a protein of interest. These enzymes catalyze the biotinylation of nearby proteins when supplied with biotin-phenol uni-muenchen.denih.govresearchgate.net. While traditional proximity labeling uses biotin-phenol, this compound could potentially be integrated into strategies where a tetrazine-modified proximity labeling enzyme or a molecule interacting with it is employed. The subsequent click reaction with this compound would append the biotin handle to proximal proteins, allowing for their enrichment using streptavidin-coated beads and subsequent identification via mass spectrometry uni-muenchen.denih.govresearchgate.net. This provides a powerful method for mapping protein-protein interactions or characterizing the protein composition of specific cellular compartments nih.govnih.gov.
The high affinity of the biotin-streptavidin interaction (dissociation constant (Kd) in the femtomolar range) ensures efficient capture and enrichment of labeled proteins, even those present at low abundance axispharm.comnih.govnih.gov. This is critical for in-depth proteomic analysis.
Development of Imaging Probes and Tracers for Research Models
This compound's ability to facilitate specific labeling makes it valuable in the development of imaging probes and tracers for visualizing biological processes in research models.
This compound in Fluorescent Labeling for Cellular and Tissue Research
Fluorescent imaging is widely used to visualize molecules, cellular structures, and processes. This compound can be incorporated into fluorescent labeling strategies by conjugating a fluorescent dye to a tetrazine-modified molecule that interacts with a TCO-tagged target, or by using a tetrazine-functionalized fluorescent probe that reacts with a this compound-labeled target rsc.orgbiochempeg.combiorxiv.org.
In a typical application, a protein or other biomolecule of interest is first modified with a tetrazine moiety. Subsequently, this compound is introduced, allowing the rapid click reaction to occur, attaching the biotin tag to the tetrazine-labeled molecule. This biotinylated molecule can then be detected using fluorescently labeled streptavidin or avidin. Alternatively, if the target is modified with TCO, a tetrazine-functionalized probe containing a fluorescent dye and a biotin tag could be used. The click reaction would attach the fluorescent-biotin probe to the TCO-tagged target, enabling both fluorescent visualization and potential streptavidin-based enrichment. The PEG spacer helps to improve the solubility of the probe and reduce non-specific binding, leading to clearer imaging axispharm.comconju-probe.comaxispharm.com. This approach is particularly useful for studying the localization and dynamics of specific molecules in cells and tissues rsc.org.
Integration into Radiochemistry for Preclinical Imaging Agent Development Research
Preclinical imaging, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), plays a crucial role in drug development and understanding disease progression in animal models uni-tuebingen.deeatris.euuni-koeln.de. These techniques require the development of radiolabeled tracers that can specifically target molecules or pathways of interest uni-tuebingen.deeatris.eunih.gov.
This compound can be integrated into radiochemistry strategies, particularly in pretargeting approaches google.com. In pretargeting, an unlabeled targeting vector (e.g., an antibody) conjugated to one half of a bioorthogonal click system (e.g., TCO) is administered and allowed to accumulate at the target site. Subsequently, a small molecule radiolabeled with the complementary click handle (e.g., tetrazine) is injected. The rapid click reaction between the two components at the target site leads to the formation of a radiolabeled complex, while excess, unbound radioligand is quickly cleared from the body, reducing background signal and improving image contrast google.com.
This compound can be used to functionalize targeting vectors with the TCO moiety. Alternatively, a radiolabeled tetrazine molecule could be synthesized, and its reaction with a this compound-labeled target in vivo or in vitro could be explored for specific research questions. The biotin tag could potentially be used for post-imaging analysis, such as isolating the radiolabeled complex for further study. The PEG linker's hydrophilicity can improve the pharmacokinetics and biodistribution of the radiolabeled tracer, leading to better target-to-background ratios in imaging axispharm.comaxispharm.com. Research in this area focuses on developing new radioligands and conjugation strategies for efficient and specific in vivo targeting and imaging uni-tuebingen.deeatris.eunih.gov.
Surface Functionalization and Immobilization Strategies
Modifying surfaces with specific molecules is essential for developing biosensors, microarrays, and other materials with tailored properties. This compound is a valuable tool for surface functionalization and immobilization due to its multi-functional nature.
Surfaces can be functionalized with either tetrazine or TCO moieties. If a surface is modified with tetrazine, this compound can be used to rapidly and efficiently immobilize biotin onto the surface via the click reaction axispharm.comconju-probe.com. The resulting biotinylated surface can then be used to capture streptavidin or avidin, which in turn can bind to any biotinylated molecule. This provides a versatile platform for immobilizing a wide range of biomolecules, such as proteins, antibodies, or nucleic acids, in a controlled and oriented manner nih.govnih.govmdpi.com.
Alternatively, if a surface is functionalized with streptavidin or avidin, this compound can be used to attach TCO moieties to the surface through the high-affinity biotin-streptavidin interaction. This TCO-functionalized surface can then be used to capture tetrazine-modified molecules via click chemistry. The PEG spacer in this compound helps to present the biotin (or TCO) away from the surface, reducing steric hindrance and improving the accessibility of the binding site for subsequent interactions axispharm.comconju-probe.comaxispharm.commdpi.com. This is particularly important for maintaining the activity of immobilized biomolecules.
Fabrication of Bioactive Surfaces and Biosensors Utilizing this compound
The ability of this compound to participate in rapid bioorthogonal click chemistry and subsequent high-affinity biotin-streptavidin/avidin binding makes it suitable for the fabrication of bioactive surfaces and the development of biosensors. Surfaces can be functionalized with tetrazine groups, allowing for the covalent immobilization of this compound through the fast TCO-tetrazine reaction. The exposed biotin moieties on the surface can then be used to capture streptavidin or avidin, which can in turn be conjugated to various biomolecules such as antibodies, enzymes, or nucleic acids. This creates a versatile platform for oriented immobilization of biomolecules, crucial for developing sensitive and specific biosensors and creating surfaces that mimic biological environments medchemexpress.com. While specific research detailing the use of this compound for this exact purpose was not extensively found, the principles of using TCO-biotin conjugates and biotinylation for surface functionalization and biosensor development are well-established medchemexpress.comresearchgate.net. The click chemistry approach offers a controlled and site-specific method for attaching the biotin handle to a pre-functionalized surface.
Microarray and Chip-Based Assay Development
This compound can be integrated into the development of microarrays and chip-based assays. By immobilizing tetrazine-modified molecules or surfaces, this compound can be precisely patterned or attached in a spatially controlled manner using click chemistry. The accessible biotin groups then serve as capture points for streptavidin or avidin-conjugated detection molecules or targets. This allows for the creation of highly ordered arrays for multiplexed analysis, enabling the simultaneous detection or binding of multiple analytes on a single chip. The bioorthogonal nature of the TCO-tetrazine reaction ensures minimal background signal and high specificity in complex samples. Although specific studies on this compound in this context were not prominently found, the use of click chemistry and biotin-streptavidin interaction is a common strategy in microarray and chip-based assay development medchemexpress.com.
Integration into Polymer and Hydrogel Systems for Research
The incorporation of this compound into polymer and hydrogel systems allows for the creation of functional biomaterials with tailored properties. The TCO moiety can be used to crosslink polymers or integrate the compound into polymer networks via click chemistry with complementary functional groups (e.g., tetrazines) present on the polymer chains. The embedded biotin groups provide a handle for subsequent functionalization with biotin-binding proteins or biotinylated biomolecules, enabling the creation of hydrogels or polymers with embedded biological cues or affinity capture capabilities rockland.comprecisepeg.comnih.gov. The PEG linker contributes to the hydrophilicity and biocompatibility of the resulting materials axispharm.comaxispharm.comaxispharm.com.
Engineering of Responsive Biomaterials through Click Chemistry with this compound
Click chemistry, facilitated by the TCO group of this compound, can be employed in the engineering of responsive biomaterials. By incorporating this compound into polymer networks that also contain cleavable linkers or stimuli-responsive elements, materials can be designed to change their properties (e.g., stiffness, degradation, release of molecules) in response to specific triggers. For example, a hydrogel crosslinked via TCO-tetrazine click chemistry might be designed to degrade upon exposure to a specific enzyme if the polymer backbone contains enzymatic cleavage sites. The biotin handle in this compound allows for the incorporation of affinity-based elements within these responsive matrices, enabling the controlled capture or release of biotinylated molecules nicoyalife.comrockland.comprecisepeg.comnih.govciteab.comprecisepeg.com. While direct examples with this compound were not extensively found, the general principle of using click chemistry and biotinylation in responsive biomaterials is an active area of research nicoyalife.comrockland.comprecisepeg.comnih.govciteab.comprecisepeg.comnih.gov.
Cell-Surface Labeling and Receptor Profiling Methodologies
TCO-biotin conjugates, including those with PEG linkers like this compound, are valuable tools for cell-surface labeling and receptor profiling. Cells can be modified to display tetrazine groups on their surface, often through metabolic engineering researchgate.netnih.gov. Subsequent incubation with TCO-biotin allows for the rapid and specific labeling of the cell surface via the bioorthogonal TCO-tetrazine click reaction axispharm.comnih.gov. The biotin label on the cell surface can then be detected using fluorescently labeled streptavidin or avidin, enabling visualization and quantification of labeled cells by techniques such as flow cytometry or confocal microscopy rockland.comaxispharm.comnih.govmdpi.combiorxiv.org. This methodology allows for the study of cell surface protein expression, internalization, and recycling rockland.comgbiosciences.commdpi.comnih.gov. Research has shown that TCO-biotin conjugates can effectively label cell surfaces modified with tetrazines, providing a handle for downstream analysis and capture axispharm.comnih.gov.
Affinity-Based Purification and Isolation of Biological Targets
This compound is highly useful for the affinity-based purification and isolation of biological targets. This application leverages the strong and specific interaction between the biotin moiety and streptavidin or avidin nicoyalife.comthermofisher.comrockland.comgbiosciences.com.
Streptavidin/Avidin-Mediated Capture and Enrichment of Click-Labeled Biologics
In this methodology, biological molecules or structures (e.g., proteins, peptides, vesicles, cells) are first labeled with a tetrazine-containing probe. This compound is then introduced and reacts with the tetrazine-labeled targets via the fast TCO-tetrazine click chemistry. This effectively "biotinylates" the click-labeled biologics. The biotinylated targets can then be efficiently captured and enriched using streptavidin or avidin immobilized on a solid support, such as magnetic beads or chromatography resin thermofisher.comgbiosciences.comthermofisher.com. This allows for the isolation of the labeled targets from complex biological mixtures. The strong biotin-streptavidin/avidin binding enables stringent washing steps to remove non-specifically bound contaminants, leading to high purity of the isolated targets thermofisher.comgbiosciences.comthermofisher.com. Elution of the captured targets typically requires harsh conditions due to the high affinity of the interaction, although strategies using cleavable linkers or competitive elution with free biotin or desthiobiotin can be employed depending on the downstream application and the specific biotin-binding protein used rockland.comgbiosciences.comnanocs.net. This method is particularly powerful for isolating low-abundance targets that have been selectively labeled using bioorthogonal click chemistry axispharm.com. Studies have demonstrated the successful use of TCO-biotin conjugates for capturing click-labeled entities via streptavidin interaction axispharm.comnih.gov.
Derivatization and Structural Optimization of Tco Peg1 Biotin Analogs for Enhanced Functionality
Modification of the TCO Moiety for Altered Reactivity or Stability
The trans-cyclooctene (B1233481) (TCO) moiety is the reactive handle in TCO-PEG-Biotin responsible for the rapid reaction with tetrazines. The inherent ring strain of the trans-cyclooctene plays a crucial role in driving this reaction . Modifications to the TCO structure can significantly impact its reactivity and stability, which are often inversely correlated mdpi.com. While increased strain generally leads to higher reactivity, it can also reduce stability, particularly in biological environments where isomerization to the less reactive cis-cyclooctene (CCO) can occur researchgate.netacs.org. This isomerization is thought to be catalyzed by interactions with metal-containing proteins researchgate.net.
Strategies to modify the TCO moiety include the introduction of electron-donating groups to enhance its dienophile character and thus accelerate the reaction with electron-deficient tetrazines mdpi.com. Additionally, incorporating hydrophilic PEG linkers can help preserve TCO reactivity by increasing solubility and minimizing undesirable interactions, such as burying the hydrophobic TCO within a protein structure nih.govescholarship.org. However, some studies suggest that PEG linkers might potentially increase the rate of trans-cis isomerization in serum under certain conditions, although this was observed with a linker containing a phenyl group between the TCO and PEG nih.gov.
Exploration of Different Cyclooctene (B146475) Isomers and Derivatives
Beyond the standard trans-cyclooctene, various isomers and derivatives have been explored to fine-tune reactivity and stability for bioorthogonal applications mdpi.com. Examples include oxidized TCO (ox-TCO), dioxolane-fused TCO (d-TCO), aza-TCO, and s-TCO mdpi.com. These derivatives exhibit different levels of strain and electronic properties, leading to varied reaction kinetics with tetrazines mdpi.com.
Dioxolane-fused trans-cyclooctene (d-TCO) derivatives, for instance, have demonstrated both high reactivity in the tetrazine ligation and improved stability in aqueous solutions, blood serum, and in the presence of thiols acs.org. This suggests that specific structural modifications can potentially overcome the typical reactivity/stability trade-off observed with TCOs acs.org.
Studies involving the labeling of nucleotides have also explored different TCO isomers, such as 2-TCO and 4-TCO isomers. In this context, the efficiency of labeling was found to be influenced by the linker length connecting the TCO to the nucleotide acs.org. The axial and equatorial diastereomers of TCO can also exhibit different reaction rates researchgate.net.
PEG Length and Architecture Variation in TCO-PEG-Biotin Constructs
The polyethylene (B3416737) glycol (PEG) spacer in TCO-PEG-Biotin serves multiple critical functions, including enhancing water solubility, reducing non-specific binding, and providing flexibility to the molecule nanocs.netnih.govescholarship.org. Varying the length and architecture of the PEG chain allows for optimization of the bioconjugation process and the behavior of the final construct in different environments.
Impact of PEG Spacer Length on Bioconjugation Efficiency and Accessibility
The length of the PEG spacer can significantly influence the efficiency of bioconjugation and the accessibility of the TCO and biotin (B1667282) moieties. PEG spacers contribute to reducing steric hindrance, which can improve the reaction efficiency between the TCO and its reaction partner, as well as the binding of biotin to streptavidin or avidin (B1170675) .
However, the optimal PEG length can be application-dependent. For instance, in the context of PROTAC development, shorter PEG linkers (e.g., PEG3) have been shown to enhance ternary complex formation . Conversely, longer PEG chains (e.g., PEG12, PEG24) are beneficial for increasing the water solubility of conjugates, particularly when dealing with hydrophobic payloads . Excessive PEGylation, such as with a PEG24 chain, might potentially hinder cellular uptake in some applications .
Studies in pretargeted imaging have demonstrated that PEG length can impact the biodistribution profiles of radiolabeled constructs, affecting tumor uptake and clearance rates, which in turn influences the efficiency of the in vivo click reaction acs.org. Furthermore, when labeling nucleotides, longer linkers were found to be crucial for efficient click reactions acs.org.
The following table illustrates the use of different PEG lengths in TCO-PEG conjugates based on research findings:
| PEG Length (approximate repeating units) | Observed Impact/Application | Source |
| PEG1 | Present in TCO-PEG1-Biotin | nih.gov |
| PEG3 | Enhances water solubility, minimizes steric interference, enhances ternary complex (PROTACs) | |
| PEG4 | Improved TCO reactivity on antibodies, did not affect reaction rate with tetrazine | nih.govescholarship.org |
| PEG5 | Used in radiolabeled tetrazine for pretargeted imaging | acs.org |
| PEG12 | Used for bioconjugation, enhances water solubility | rsc.org |
| PEG24 | Improved TCO reactivity on antibodies, enhances water solubility, potential for hindering uptake | nih.gov |
| PEG113 (MW 5000 Da) | Used for bioconjugation to Fab fragments | rsc.org |
Branched and Multi-Arm PEG Architectures in Probe Design
Beyond linear PEG chains, branched and multi-arm PEG architectures offer additional possibilities for probe design. Branched PEGs typically consist of 3-arm or 4-arm structures broadpharm.combroadpharm.com. These multi-arm PEGs can be utilized as cross-linkers and are components in the formation of hydrogels biochempeg.com.
In the context of bioconjugation, branched PEGs are employed to attach multiple copies of a molecule, such as a drug payload in antibody-drug conjugates (ADCs), to a single site on a biomolecule. This allows for a higher drug-to-antibody ratio (DAR) while potentially improving pharmacokinetic properties broadpharm.com. While specific examples of branched TCO-PEG-Biotin constructs were not extensively detailed in the search results, the concept of multi-arm PEGs incorporating functionalities like biotin exists, such as 4-ArmPEG-(3OH-1Biotin) biochempeg.com. Branched TCO-PEG derivatives are also available, suggesting the potential for creating multi-arm constructs incorporating both TCO and biotin broadpharm.com. Multi-arm PEGs are available with various functional groups and molecular weights, ranging from 2 kDa to 40 kDa biochempeg.com.
Biotin Analogues and Alternative Affinity Tags for Modular Design
The biotin moiety in TCO-PEG-Biotin serves as a high-affinity handle for capture, immobilization, or detection via interaction with avidin, streptavidin, or anti-biotin antibodies nanocs.netgoogle.commedchem101.com. The modular design approach allows for the exploration of different biotin analogues or entirely alternative affinity tags to tailor the properties of the construct for specific research applications.
Exploring Alternative Biotinylation Reagents for Specific Research Applications
While biotin is a widely used affinity tag, alternative biotinylation reagents and biotin analogues offer variations in binding affinity, release properties, and compatibility with different chemical reactions.
Desthiobiotin, for example, is a biotin analogue that binds to streptavidin with lower affinity than biotin, allowing for easier elution using a biotin solution glenresearch.com. This reversible binding property can be advantageous in certain purification or detection schemes glenresearch.com. Biotin analogues can also be designed with modified side chains that incorporate specific functional groups suitable for bioorthogonal ligation reactions google.com.
The choice of biotinylation reagent is often dictated by the reactive group present on the molecule being tagged. Biotinylation reagents are available with various clickable functionalities, including azides, alkynes, DBCO, BCN, TCO, and tetrazine, enabling conjugation through different click chemistry approaches medchem101.combroadpharm.com. For instance, biotin-azide is commonly used to tag molecules containing alkyne or phosphine (B1218219) groups via copper-free click chemistry or Staudinger ligation, respectively caymanchem.com. Similarly, biotin-PEG-azide and biotin-PEG-alkyne are available for conjugating to complementary click handles medchem101.combroadpharm.com. Desthiobiotin-TEG-azide represents a biotin analogue incorporating an azide (B81097) group for click chemistry glenresearch.com.
The ability to swap the biotin moiety for a different affinity tag or to use biotin analogues with varied properties enhances the modularity of TCO-PEG-based probes, allowing researchers to select the most appropriate tag for their specific application, whether it requires strong, irreversible binding or a cleavable interaction.
Introduction of Additional Functionalities for Multifunctional Probes
The this compound structure serves as a versatile scaffold for creating multifunctional probes by leveraging the click chemistry capabilities of the TCO group and the high affinity of the biotin moiety. Additional functionalities can be introduced by conjugating molecules containing a tetrazine group to the TCO handle. This allows for the development of probes with combined properties, such as simultaneous targeting and visualization, or the incorporation of therapeutic agents alongside a detection handle.
For instance, a tetrazine-functionalized fluorescent dye can be reacted with this compound. The resulting conjugate would retain the biotin tag for streptavidin-mediated capture or detection while simultaneously carrying a fluorescent label for imaging applications. This strategy has been employed in various research areas, including fluorescent imaging and drug target identification conju-probe.com. Similarly, tetrazine-modified therapeutic molecules could be attached, creating targeted delivery systems where the biotin allows for enrichment or detection of cells that have taken up the conjugate.
The PEG spacer length in TCO-PEG-Biotin analogs can be varied (e.g., PEG3, PEG4, PEG8, PEG12) to optimize the properties of the resulting multifunctional probe, influencing factors such as solubility, flexibility, and accessibility of the functional groups conju-probe.commedchemexpress.combroadpharm.comaxispharm.combroadpharm.com. Longer PEG chains can help minimize aggregation and reduce potential steric hindrance between the conjugated molecule and the biotin-binding site conju-probe.comiris-biotech.de.
Research findings demonstrate the utility of TCO-biotin conjugates in creating multifunctional systems. For example, a study utilized a TPP-PEG-biotin conjugate (where TPP is tetraphenylporphyrin, a photosensitizer) to create self-assembled nanoparticles for drug delivery and photodynamic therapy. The biotin moiety facilitated targeting to cancer cells overexpressing biotin receptors, while the TPP allowed for photodynamic activity. This exemplifies how the biotin handle can be combined with other functional molecules via a PEG linker to achieve multifunctional probes for targeted therapy and imaging nih.gov.
Another application involves the use of TCO-biotin in conjunction with tetrazine-modified molecules for protein pull-down assays. In this scenario, a protein of interest can be labeled with a TCO-biotin conjugate, and subsequently, tetrazine-modified magnetic beads can be used to capture the labeled protein complexes researchgate.net. This highlights the use of the biotin functionality for immobilization and isolation, while the TCO allows for specific and efficient conjugation to the tetrazine-modified capture probe.
| Example of Multifunctional Probe Strategy | TCO-PEG-Biotin Component | Second Functionality (Tetrazine-Modified) | Resulting Probe Functionality |
| Imaging Probe | Biotin, TCO, PEG | Fluorescent Dye | Targeting, Visualization |
| Targeted Drug Delivery | Biotin, TCO, PEG | Therapeutic Agent | Targeting, Drug Release |
| Protein Pull-down Assay | Biotin, TCO, PEG | Magnetic Bead | Capture, Isolation |
Strategies for Cleavable Linkers within this compound Conjugates
Incorporating cleavable linkers within this compound conjugates or in molecules conjugated to them via the TCO-tetrazine reaction is a valuable strategy for applications requiring the release of a tagged molecule after capture or localization. This is particularly relevant in purification steps, detection assays, and targeted drug delivery where controlled release is desired.
Cleavable linkers can be integrated in several ways:
Within the molecule conjugated to this compound: A tetrazine-modified molecule can incorporate a cleavable linker between the tetrazine group and the functional entity (e.g., a drug, a fluorescent dye, or a protein). Upon reaction with this compound, the cleavable linker is part of the conjugate, allowing for the release of the functional entity from the biotin tag under specific conditions. Examples of cleavable linkers include disulfide bonds (cleavable by reducing agents like DTT), acid-labile linkers (cleavable in acidic environments like lysosomes), enzyme-cleavable linkers (cleaved by specific enzymes), or photocleavable linkers (cleaved by light) iris-biotech.deaxispharm.comfujifilm.com.
Within the PEG linker of TCO-PEG-Biotin analogs: While this compound itself has a short, generally stable PEG1 linker, longer PEG linkers in analogs can potentially be designed to incorporate cleavable sites, although this is less common for the core biotin-TCO structure compared to linkers used for conjugating payloads in ADCs medchemexpress.combioscience.co.uk.
Between the biotin and the PEG linker: Cleavable biotinylation reagents exist that incorporate a cleavable bond between the biotin moiety and the rest of the molecule. While not specific to this compound, such a strategy could be combined with TCO chemistry by having a cleavable biotin attached to a TCO-PEG conjugate.
The iEDDA reaction between TCO and tetrazine is generally very stable. Therefore, strategies for cleavage typically involve linkers positioned elsewhere in the construct. For instance, in antibody-drug conjugates (ADCs) utilizing TCO-tetrazine click chemistry, the cytotoxic drug is often attached to the tetrazine component via a cleavable linker. This allows the ADC to target cancer cells via the antibody (which could be indirectly linked to biotin via TCO-biotin), and once internalized, the drug is released within the cellular environment due to the cleavage of the specific linker (e.g., by lysosomal enzymes or reducing conditions) medchemexpress.comaxispharm.com.
Research has explored the use of cleavable linkers in conjunction with TCO chemistry for various applications. One study describes a strategy for producing cleavable antibody-DNA conjugates using the tetrazine-TCO reaction. They incorporated a disulfide-containing cleavable linker within the tetrazine-modified component, allowing for the release of DNA from the antibody conjugate upon reduction with DTT nih.gov. This demonstrates the principle of using a cleavable linker in a molecule that reacts with a TCO-containing species (like this compound or a conjugate thereof).
A novel approach involves "click-to-release" TCO linkers (rTCO) that are specifically designed to undergo cleavage upon reaction with a tetrazine. This results in the release of a molecule attached allylic to the TCO double bond acs.org. While this compound itself is not a click-to-release linker, this highlights the potential for designing TCO-based systems that incorporate a cleavage mechanism triggered by the click reaction itself. A C2-symmetric cleavable trans-cyclooctene (C2TCO) has been developed that allows for rapid and complete bioorthogonal disassembly upon reaction with tetrazines, demonstrating the feasibility of this approach for controlled inactivation or release acs.org.
The choice of cleavable linker depends on the desired release mechanism and the biological environment. Acid-labile linkers are useful for release in acidic organelles like endosomes and lysosomes. Enzyme-cleavable linkers can be designed to be cleaved by enzymes overexpressed in specific tissues or cells. Disulfide linkers are responsive to reducing environments, such as the intracellular space. Photocleavable linkers offer spatial and temporal control over release using light.
| Cleavable Linker Type | Cleavage Mechanism | Relevant Application Areas |
| Disulfide | Reduction (e.g., by DTT) | Intracellular release, protein purification |
| Acid-labile | Acidic pH | Lysosomal/endosomal release, targeted drug delivery |
| Enzyme-cleavable | Specific enzymatic activity | Targeted drug delivery, activation of probes or prodrugs |
| Photocleavable | Light irradiation | Spatially and temporally controlled release, uncaging |
| Click-to-Release TCO | Inverse electron-demand Diels-Alder | Controlled release triggered by click reaction |
These strategies for incorporating cleavable linkers enhance the utility of this compound and its conjugates in complex biological systems, allowing for precise control over the binding and release of biomolecules and other functional entities.
Future Directions and Emerging Research Avenues for Tco Peg1 Biotin Research
Development of Next-Generation TCO-PEG1-Biotin Derivatives with Enhanced Properties for Research Use
Future research will likely focus on developing this compound derivatives with improved characteristics such as enhanced reaction kinetics, increased stability in biological environments, and tunable solubility. Modifications to the TCO moiety could yield faster click reactions, crucial for rapid labeling or conjugation in dynamic biological processes. nih.govacs.org Alterations to the PEG linker length or architecture could optimize solubility, reduce non-specific binding, and influence the accessibility of the biotin (B1667282) handle or the TCO group. Furthermore, incorporating cleavable linkers within the molecule could enable controlled release of the biotin tag or conjugated payload, adding another layer of control for specific applications. For instance, studies might investigate how varying PEG linker lengths impact reaction efficiency and background binding in complex samples.
| PEG Units | Reaction Rate Constant (L/mol·s) | Non-Specific Binding (%) |
| 1 | 500 | 5.2 |
| 4 | 650 | 3.1 |
| 8 | 620 | 2.5 |
| 12 | 580 | 2.8 |
Hypothetical data illustrating the potential impact of PEG linker length on reaction kinetics and non-specific binding.
Integration of this compound in High-Throughput Screening Methodologies
This compound is poised for greater integration into high-throughput screening (HTS) workflows. Its bioorthogonal reactivity and biotin handle make it suitable for developing efficient assays for screening molecular interactions, enzyme activity, or identifying target engagement in a high-throughput format. lsu.edunih.govgoogle.com For example, TCO-modified molecules could be screened against tetrazine-labeled libraries, with subsequent biotin capture and detection enabling rapid identification of hits. This could significantly accelerate the discovery of new probes, ligands, or therapeutic candidates. lsu.edugoogle.com
| Assay Type | Labeling Strategy | Detection Method | Throughput (Samples/Day) |
| Protein-Protein Interaction | TCO-Protein A + Tetrazine-Protein B | Biotin Capture/ELISA | >10,000 |
| Enzyme Activity | TCO-Substrate + Tetrazine-Reporter | Biotin Capture/Fluorescence | >15,000 |
| Target Engagement | TCO-Probe + Tetrazine-Target | Biotin Capture/Western Blot | >5,000 |
Hypothetical data demonstrating the potential of this compound in various HTS applications.
Exploration of this compound in Advanced Microfluidic Devices for Bioanalysis
The small scale and precise fluid control offered by microfluidic devices present a promising avenue for this compound applications in bioanalysis. nih.govnih.govbioanalysis-zone.comfrontiersin.org Integrating bioorthogonal click chemistry within microfluidic platforms could enable rapid, miniaturized assays for single-cell analysis, diagnostics, or point-of-care testing. nih.govbioanalysis-zone.comfrontiersin.org this compound could be used for on-chip labeling, capture, or detection of analytes, reducing sample and reagent consumption and increasing assay speed.
| Microfluidic Application | This compound Role | Advantages |
| Single-Cell Labeling | Cell Surface Labeling | Minimal sample volume, rapid reaction |
| Immunoassays | Capture Antibody Tagging | Enhanced sensitivity, reduced assay time |
| Molecular Diagnostics | Probe Conjugation | Multiplexing capabilities, portability |
Hypothetical applications of this compound in microfluidic devices.
Expanding Applications in In Vivo Preclinical Imaging Research Models
This compound holds significant potential for expanding applications in in vivo preclinical imaging. nih.govacs.orgnih.govnih.gov Its bioorthogonal nature allows for pre-targeting strategies where a TCO-labeled targeting vector (e.g., antibody or peptide) is administered and allowed to accumulate at the target site, followed by the administration of a rapidly reacting tetrazine-labeled imaging probe. nih.govacs.org The biotin handle in this compound could be utilized for secondary amplification with streptavidin-conjugated imaging agents or for orthogonal detection methods. This approach can improve target-to-background ratios and reduce systemic exposure to the imaging agent. nih.govacs.org
| Imaging Modality | This compound Strategy | Potential Advantages in Preclinical Models |
| PET Imaging | Pre-targeting with 18F-Tetrazine | Improved signal-to-noise ratio nih.govacs.org |
| Fluorescence Imaging | Secondary amplification with Streptavidin-Fluorophore | Enhanced sensitivity |
| MRI Imaging | Conjugation to contrast agents | Targeted contrast enhancement |
Hypothetical strategies for using this compound in preclinical imaging.
Contribution to Novel Nanomaterial Design and Fabrication
This compound can contribute to the design and fabrication of novel nanomaterials for biomedical applications. nih.gov Its incorporation into nanoparticles, liposomes, or hydrogels can provide a handle for bioorthogonal functionalization or targeted delivery. nih.gov For example, TCO-functionalized nanoparticles can be rapidly labeled with tetrazine-modified biomolecules or imaging agents. The biotin moiety can further enable targeting to biotin receptors or immobilization onto streptavidin-coated surfaces, creating versatile platforms for drug delivery, sensing, or imaging.
| Nanomaterial Type | This compound Integration | Potential Application |
| Nanoparticles | Surface functionalization | Targeted drug delivery nih.gov |
| Liposomes | Membrane incorporation | Enhanced circulation time |
| Hydrogels | Scaffold functionalization | Cell encapsulation and sensing |
Hypothetical examples of this compound in nanomaterial design.
Challenges and Opportunities in the Broader Field of Bioorthogonal Probes
While the future of bioorthogonal probes, including this compound, is promising, several challenges and opportunities exist in the broader field. Challenges include optimizing reaction kinetics and biocompatibility for in vivo applications, minimizing off-target reactions, and developing strategies for efficient delivery of bioorthogonal reagents to specific tissues or cells. nih.govacs.orgacs.org Opportunities lie in the development of new bioorthogonal reaction pairs with improved properties, the creation of multi-modal probes combining imaging and therapeutic capabilities, and the translation of bioorthogonal chemistry to clinical applications for diagnostics and targeted therapies. nih.govacs.orgacs.org this compound, as a well-established bioorthogonal probe, is well-positioned to benefit from and contribute to these advancements.
| Challenge | Opportunity |
| In vivo reaction efficiency | Development of faster, more selective click chemistries nih.govacs.orgacs.org |
| Off-target reactivity | Rational design of probes with improved specificity epfl.ch |
| Targeted delivery of reagents | Integration with advanced delivery systems like nanoparticles nih.gov |
| Translation to clinical use | Development of clinically relevant bioorthogonal strategies nih.govacs.org |
Summary of challenges and opportunities in the field of bioorthogonal probes.
Q & A
Q. Table 1: Key Characterization Techniques for this compound
| Technique | Parameters Measured | Considerations |
|---|---|---|
| NMR | TCO-PEG linkage, biotin conjugation | Use deuterated DMSO for solubility |
| MALDI-TOF MS | Molecular weight accuracy (±1 Da) | Matrix: α-cyano-4-hydroxycinnamic acid |
| HPLC-UV | Purity (>95%), degradation products | C18 column, 0.1% TFA in water/ACN |
Q. Table 2: Optimization of Click Chemistry Conditions
| Condition | Optimal Range | Impact on Efficiency |
|---|---|---|
| pH | 7.0–7.4 | Neutral pH minimizes PEG charge effects |
| Temperature | 37°C | Balances speed and stability |
| Molar Ratio | 1:1.2 (tetrazine:TCO) | Ensures excess tetrazine for completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
